molecular formula C22H31N3O2S B4342456 N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE

N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE

Cat. No.: B4342456
M. Wt: 401.6 g/mol
InChI Key: YDSKNQXRLQKCSF-UHFFFAOYSA-N
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Description

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide is a complex organic compound featuring an adamantane moiety, a thiazole ring, and a malonamide group. Adamantane derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and industrial chemistry .

Chemical Reactions Analysis

N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N’-cyclohexylmalonamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, while the thiazole ring interacts with enzymes and receptors. The malonamide group may contribute to the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Properties

IUPAC Name

N'-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-cyclohexylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2S/c26-19(23-17-4-2-1-3-5-17)9-20(27)25-21-24-18(13-28-21)22-10-14-6-15(11-22)8-16(7-14)12-22/h13-17H,1-12H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKNQXRLQKCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE
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N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE
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N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE
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N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE
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N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE
Reactant of Route 6
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N-[4-(1-ADAMANTYL)-1,3-THIAZOL-2-YL]-N-CYCLOHEXYLMALONAMIDE

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